The synthesis of MHBC involves a multi-step process that requires high levels of precision and expertise. The synthesis begins with the conversion of o-nitroaniline to o-aminothiophenol, which is further reacted with ortho-chlorobenzoic acid in the presence of a base such as potassium carbonate to form 5-chloro-2-(2'-aminophenyl)benzothiazole. The final step involves the esterification of 5-hydroxybenzothiazole-2-carboxylic acid using methanol in the presence of a catalyst.
MHBC is characterized using various analytical techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The IR spectrum shows characteristic peaks at 3440 cm^-1 (O-H stretching), 1694 cm^-1 (C=O stretching), 1554 cm^-1 (C=C stretching), and 810 cm^-1 (C-S stretching). The NMR spectrum shows characteristic peaks at δ 7.83 (s, 1H), δ 7.50 (d, 1H), δ 7.19 (dd, 1H), δ 6.96 (d, 1H), δ 3.82 (s, 3H), and δ 3.39 (s, 3H). The MS spectrum shows a molecular ion peak at m/z 240, which corresponds to the molecular weight of MHBC.